molecular formula C16H18ClN3O3S2 B2748895 4-amino-3-(5-chloro-2-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide CAS No. 946254-97-3

4-amino-3-(5-chloro-2-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

Cat. No. B2748895
CAS RN: 946254-97-3
M. Wt: 399.91
InChI Key: BVFSNKFDYIERLD-UHFFFAOYSA-N
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Description

4-amino-3-(5-chloro-2-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H18ClN3O3S2 and its molecular weight is 399.91. The purity is usually 95%.
BenchChem offers high-quality 4-amino-3-(5-chloro-2-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-3-(5-chloro-2-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Thiazole derivatives have been synthesized and evaluated for various biological activities. For example, thiazolopyrimidines and other thiazole-containing compounds have shown potential as antimicrobial agents and have been explored for their antifungal and antibacterial properties (Sah et al., 2014; Fandaklı et al., 2012). These findings suggest that thiazole derivatives could be explored for their antimicrobial efficacy, potentially including compounds similar to the one you're inquiring about.

Antioxidant Properties

Research on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share structural similarities with the compound , revealed significant antioxidant activities. Some of these derivatives outperformed well-known antioxidants like ascorbic acid in radical scavenging assays, indicating their potential as effective antioxidant agents (Tumosienė et al., 2019). This suggests that the compound you're interested in might also possess antioxidant properties worth investigating.

Corrosion Inhibition

Thiazole derivatives have also been studied for their applications in corrosion inhibition. For instance, certain thiazole compounds have been shown to effectively protect mild steel in acidic environments, demonstrating high inhibition efficiency (Bentiss et al., 2009). This indicates that similar compounds, including the one specified, could be explored for their corrosion inhibition capabilities.

Synthesis of Heterocyclic Compounds

Thiazole and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which have applications across pharmaceuticals, agrochemicals, and materials science. For example, the synthesis of triazenopyrazoles as potential inhibitors of HIV-1 highlights the role of similar structures in medicinal chemistry (Larsen et al., 1999). This suggests potential pharmaceutical applications for the compound , especially in the development of new therapeutic agents.

properties

IUPAC Name

4-amino-3-(5-chloro-2-methoxyphenyl)-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3S2/c1-22-12-5-4-9(17)7-11(12)20-14(18)13(25-16(20)24)15(21)19-8-10-3-2-6-23-10/h4-5,7,10H,2-3,6,8,18H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFSNKFDYIERLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)NCC3CCCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-3-(5-chloro-2-methoxyphenyl)-N-((tetrahydrofuran-2-yl)methyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide

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